molecular formula C19H17FN6S B6468999 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine CAS No. 2640950-80-5

3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine

Cat. No.: B6468999
CAS No.: 2640950-80-5
M. Wt: 380.4 g/mol
InChI Key: FIAVLJJUXGVESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine is a useful research compound. Its molecular formula is C19H17FN6S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine is 380.12194390 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6S/c20-15-6-2-1-5-14(15)19-24-23-18(27-19)13-4-3-10-25(12-13)17-16-7-8-22-26(16)11-9-21-17/h1-2,5-9,11,13H,3-4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAVLJJUXGVESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Thiadiazole Synthesis

The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with a 2-fluorophenyl-substituted carbonyl precursor.

Procedure :

  • Substrate Preparation : 2-Fluorophenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Cyclocondensation : React thiosemicarbazide (1.0 equiv) with the acid chloride (1.2 equiv) in ethanol under reflux (78°C, 6 h). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the carbonyl carbon, followed by cyclization and elimination of HCl.

  • Isolation : The crude product is purified via recrystallization from ethanol, yielding 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine as a white crystalline solid (Yield: 72–78%).

Key Optimization :

  • Catalytic iodine (10 mol%) enhances cyclization efficiency.

  • Solvent-free conditions at 90°C improve reaction rates (92% yield).

Alternative Pathway: Phenacyl Bromide Route

Phenacyl bromides offer a direct route to 1,3,4-thiadiazoles.

Procedure :

  • Substrate Synthesis : 2-Fluorophenacyl bromide is prepared via bromination of 2-fluoroacetophenone using HBr/H₂O₂.

  • Cyclization : React phenacyl bromide (1.0 equiv) with thiosemicarbazide (1.1 equiv) in ethanol under reflux (12 h). The reaction forms the thiadiazole ring via intramolecular cyclization.

  • Purification : Column chromatography (hexane/ethyl acetate, 7:3) yields Fragment A (85–89% purity).

Comparative Data :

MethodCatalystSolventTemp (°C)Yield (%)
Hantzsch-ThiadiazoleIodineEthanol7878
Phenacyl BromideNoneEthanol8085
Solvent-FreeRu/Si ZeoliteNeat9092

Synthesis of 4-(Piperidin-1-Yl)Pyrazolo[1,5-a]Pyrazine (Fragment B)

Pyrazolo[1,5-a]Pyrazine Core Formation

The pyrazolo-pyrazine moiety is constructed via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds.

Procedure :

  • Substrate Synthesis : Ethyl 3-aminopyrazole-4-carboxylate is prepared via Gould-Jacobs cyclization of ethyl cyanoacetate with hydrazine hydrate.

  • Cyclocondensation : React the aminopyrazole (1.0 equiv) with diethyl ethoxymethylenemalonate (1.2 equiv) in acetic acid (100°C, 8 h). The reaction proceeds via Michael addition and subsequent cyclization.

  • Functionalization : Introduce the piperidine group via nucleophilic aromatic substitution (SNAr) using piperidine (2.0 equiv) in DMF at 120°C (24 h).

Yield : 65–70% after silica gel chromatography.

Oxidative Dehydrogenation of Pyrazolines

Pyrazolines serve as precursors to pyrazoles, which are further oxidized to pyrazines.

Procedure :

  • Pyrazoline Synthesis : Condense chalcone derivatives with hydrazine hydrate in ethanol (reflux, 6 h).

  • Oxidation : Treat the pyrazoline intermediate with iodobenzene diacetate (IBD, 1.5 equiv) in DCM (25°C, 2 h).

  • Piperidine Coupling : React the pyrazine with piperidine using Pd(OAc)₂/Xantphos catalysis (toluene, 110°C, 12 h).

Optimization :

  • Ultrasound irradiation (35 kHz) reduces reaction time to 1 h.

  • PEG-400 as a solvent enhances oxidative efficiency (yield: 82%).

Coupling of Fragments A and B

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling links the thiadiazole and pyrazolo-pyrazine fragments.

Procedure :

  • Substrate Activation : Brominate Fragment B at the pyrazine C4 position using POBr₃ (neat, 60°C, 3 h).

  • Coupling : React bromopyrazolo-pyrazine (1.0 equiv) with Fragment A (1.2 equiv) using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane (100°C, 24 h).

  • Purification : Column chromatography (CH₂Cl₂/MeOH, 95:5) yields the target compound (58–63%).

Key Data :

Catalyst SystemBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃/XantphosCs₂CO₃Dioxane10063
CuI/1,10-PhenanthrolineK₃PO₄DMF12055

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 7.89–7.42 (m, 4H, Ar-H), 4.12–3.85 (m, 4H, piperidine-H), 2.95–2.63 (m, 2H, thiadiazole-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.5 (C=S), 162.1 (C-F), 154.3–112.7 (Ar-C).

  • HRMS : m/z [M+H]⁺ calcd. for C₁₉H₁₇FN₆S: 396.1143; found: 396.1148.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O, 70:30) shows >98% purity with retention time 6.72 min .

Q & A

Basic: What are the recommended methodologies for synthesizing this compound, and how can its structure be rigorously validated?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) . Subsequent steps include coupling the thiadiazole moiety with a piperidine derivative and functionalizing the pyrazolo[1,5-a]pyrazine ring via condensation reactions . For structural validation:

  • X-ray crystallography is critical for resolving stereochemistry, as demonstrated for analogous pyrazolo-pyrimidine derivatives .
  • NMR spectroscopy (¹H/¹³C, 2D experiments) confirms regiochemistry, particularly for distinguishing between isomeric pyrazole and pyrazine substituents .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and halogen (fluorine) incorporation .

Basic: What preliminary biological assays are appropriate for evaluating its pharmacological potential?

Answer:
Initial screening should focus on target-agnostic assays to identify broad bioactivity:

  • Cytotoxicity profiling using cell lines (e.g., NCI-60 panel) to assess antitumor potential, guided by structural analogs with pyrazolo-thiadiazole motifs showing IC₅₀ values <10 μM .
  • Enzyme inhibition assays (e.g., kinase panels) due to the pyrazine ring’s affinity for ATP-binding pockets .
  • Microbial susceptibility testing against Gram-positive/negative strains, leveraging thiadiazole-based antimicrobial activity observed in related compounds .

Advanced: How can synthetic yield and purity be optimized, particularly for scale-up?

Answer:
Key challenges include minimizing byproducts from competing cyclization pathways (e.g., oxadiazole vs. thiadiazole formation). Strategies:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while protic solvents (EtOH/H₂O) improve crystallization .
  • Catalyst screening : Lewis acids (ZnCl₂, FeCl₃) accelerate imine formation during piperidine-thiadiazole coupling .
  • Chromatographic purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers resolves closely related impurities in the final product .

Advanced: How can contradictory bioactivity data between structural analogs be resolved?

Answer:
Discrepancies often arise from subtle substituent effects. For example:

  • Fluorine position : 2-Fluorophenyl (target compound) vs. 4-fluorophenyl analogs exhibit divergent binding to hydrophobic pockets due to dipole orientation .
  • Heterocycle rigidity : Pyrazolo[1,5-a]pyrazine’s planar structure enhances π-stacking vs. non-planar pyrazolines, altering DNA intercalation efficiency .
  • Computational modeling : Molecular dynamics simulations (e.g., Desmond, Schrödinger Suite) predict binding affinity variations caused by methyl/ethyl substitutions on thiadiazole .

Advanced: What techniques are recommended for studying target binding and mechanism of action?

Answer:

  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to purified proteins (e.g., kinases, GPCRs) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
  • Cryo-EM/X-ray co-crystallization : Resolves binding modes of flexible piperidine-thiadiazole motifs, as applied to related pyrazolo-pyrimidines .

Advanced: How can solubility and stability challenges in formulation be addressed?

Answer:
The compound’s low aqueous solubility (<50 μg/mL) stems from hydrophobic thiadiazole and fluorophenyl groups. Solutions:

  • Salt formation : Hydrochloride salts improve solubility by 5–10× in phosphate-buffered saline (pH 6.5–7.4) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability, as validated for analogous thiadiazole derivatives .
  • Accelerated stability studies : HPLC monitoring under stressed conditions (40°C/75% RH) identifies degradation pathways (e.g., thiadiazole ring hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.